Pentadec-2-enedioic acid
Description
Contextualization within the Class of Long-Chain Unsaturated Dicarboxylic Acids.
Pentadec-2-enedioic acid belongs to the broader class of long-chain α,ω-dicarboxylic acids (LCDAs), which are characterized by two carboxyl functional groups at the ends of a long aliphatic chain. nih.govnih.gov The presence of unsaturation within the carbon chain, as seen in this compound, introduces a site for further chemical modification, influencing the physical and chemical properties of the molecule and any subsequent materials derived from it.
Long-chain dicarboxylic acids are important industrial chemical intermediates, primarily used as monomers for the production of a variety of polymers, including polyamides, polyesters, and polyurethanes. nih.govnih.govsci-hub.se The length of the carbon chain and the presence of functional groups like double bonds significantly impact the properties of these polymers, such as their flexibility, durability, and biodegradability. usdanalytics.comgrandviewresearch.comcustommarketinsights.com
The general chemical behavior and reactivity of these compounds are similar to those of monocarboxylic acids. nih.gov However, the presence of two carboxyl groups allows for the formation of linear polymers through condensation reactions with diamines or diols. libretexts.orglibretexts.orgsavemyexams.com
Significance in Specialized Chemical Synthesis and Bio-Derived Chemical Processes.
The significance of this compound and other odd-chain dicarboxylic acids lies in their potential as building blocks for high-performance polymers and specialty chemicals. acs.orgosti.gov The global market for long-chain dicarboxylic acids is expanding, driven by the demand for sustainable and high-performance materials in industries such as automotive, textiles, and packaging. usdanalytics.comcustommarketinsights.comgrandviewresearch.comimarcgroup.com
Chemical Synthesis:
Several chemical methods are employed for the synthesis of long-chain dicarboxylic acids, including:
Olefin Metathesis: This method provides a route to symmetrical long-chain unsaturated α,ω-dicarboxylic acids from readily available monounsaturated fatty acids. usda.govresearchgate.netresearchgate.net The self-metathesis of unsaturated fatty acids can yield unsaturated dicarboxylic acids with high conversion rates. researchgate.net
Oxidative Cleavage: The carbon-carbon double bond of unsaturated fatty acids can be cleaved through oxidation to produce dicarboxylic acids. tandfonline.comrsc.orgmdpi.com While ozonolysis has been a traditional method, newer catalytic systems using safer oxidants like hydrogen peroxide are being developed. mdpi.comnih.gov
Bio-Derived Chemical Processes:
There is a growing interest in producing dicarboxylic acids from renewable resources through biotechnological methods to offer a more environmentally friendly alternative to petrochemical-based synthesis. nih.govnih.govacs.org
Microbial Fermentation: Engineered microorganisms, such as Escherichia coli and oleaginous yeasts like Candida tropicalis, have been developed to produce a range of dicarboxylic acids, including odd-chain variants like pentadecanedioic acid, from renewable feedstocks such as glucose or fatty acids. nih.govacs.orgosti.gov These processes often involve the ω-oxidation of fatty acids. nih.gov A review of metabolic engineering strategies highlights the production of various dicarboxylic acids, including pentadecanedioic acid (C15). kaist.ac.kr
Current Research Landscape and Academic Interest in Structurally Related Compounds.
While direct research on this compound is limited, there is significant academic interest in structurally related long-chain unsaturated dicarboxylic acids and odd-chain dicarboxylic acids.
A notable related compound is Traumatic acid ((2E)-Dodec-2-enedioic acid), a C12 unsaturated dicarboxylic acid. nih.govontosight.aiwikipedia.org It is a naturally occurring plant hormone involved in wound healing. wikipedia.org Research on traumatic acid has explored its biological activities and potential applications, providing a model for understanding the properties of similar unsaturated dicarboxylic acids. ontosight.ai
The synthesis and properties of other long-chain unsaturated dicarboxylic acids are also actively investigated. For instance, the self-metathesis of various unsaturated fatty acids has been shown to produce a range of unsaturated α,ω-dicarboxylic acids with potential applications in biodegradable polymers. usda.govresearchgate.net
The biotechnological production of odd-chain dicarboxylic acids is a key area of current research. acs.orgosti.gov Scientists are engineering novel biosynthetic pathways in microorganisms to produce these valuable chemicals from renewable resources, which could pave the way for more sustainable chemical manufacturing processes. acs.org
Data Tables
Table 1: Properties of Structurally Related Dicarboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| Traumatic acid | C₁₂H₂₀O₄ | 228.28 | 166-167 | Naturally occurring plant wound hormone. wikipedia.orgdrugfuture.com |
| Dodec-2-enedioic acid, cis-isomer | C₁₂H₂₀O₄ | 228.28 | 67-68 | Isomer of traumatic acid. drugfuture.com |
| Pentadecanedioic acid | C₁₅H₂₈O₄ | 272.38 | - | Saturated C15 dicarboxylic acid. kaist.ac.kr |
| Sebacic acid (Decanedioic acid) | C₁₀H₁₈O₄ | 202.25 | 133-135 | Used in the production of nylon 6,10. sci-hub.setandfonline.com |
| Azelaic acid (Nonanedioic acid) | C₉H₁₆O₄ | 188.22 | 106.5 | A product of the oxidative cleavage of oleic acid. mdpi.com |
Table 2: Overview of Synthesis Methods for Long-Chain Dicarboxylic Acids
| Synthesis Method | Description | Starting Materials | Key Advantages | Key Challenges |
| Olefin Metathesis | Catalytic reaction that rearranges carbon-carbon double bonds. | Unsaturated fatty acids/esters. usda.govresearchgate.net | High conversion rates, potential for symmetrical products. researchgate.net | Catalyst cost and sensitivity. |
| Oxidative Cleavage | Cleavage of a double bond to form two carboxylic acid groups. | Unsaturated fatty acids. tandfonline.comrsc.org | Can utilize renewable feedstocks. | Use of hazardous reagents like ozone in traditional methods. mdpi.com |
| Biotechnological Production | Use of engineered microorganisms to synthesize dicarboxylic acids. | Sugars, fatty acids, alkanes. nih.govacs.orgosti.gov | Environmentally friendly, can produce specific chain lengths. acs.org | Process optimization and product yield. sci-hub.se |
Structure
3D Structure
Properties
IUPAC Name |
pentadec-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h10,12H,1-9,11,13H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVMNDBTBXOUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=CC(=O)O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Pentadec 2 Enedioic Acid and Analogues
Chemoenzymatic Synthesis Approaches for Dicarboxylic Acid Derivatives
Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical catalysis, offering a powerful strategy for the synthesis of complex molecules like dicarboxylic acids. mdpi.comnih.gov This approach can lead to more efficient and environmentally friendly processes compared to purely chemical methods.
Biocatalytic Strategies for Carbon-Carbon Bond Formation and Modification
Biocatalysis offers a green and potent alternative for carbon-carbon bond formation, a fundamental process in the synthesis of organic molecules. acs.orgnih.govcancer.gov Enzymes can catalyze C-C bond formation with high stereoselectivity, which is often challenging to achieve with traditional chemical methods. cancer.gov
A variety of enzymes are known to catalyze C-C bond formation, including:
Aldolases: These enzymes catalyze stereoselective aldol (B89426) additions, forming a 1,2-diol moiety at the site of C-C bond formation. acs.org
Thiamine diphosphate (B83284) (ThDP)-dependent enzymes: These are used in acyloin condensation reactions to produce enantioenriched α-hydroxyketones. nih.gov The key step involves the formation of a highly reactive "activated aldehyde" intermediate. acs.org
Pyridoxal 5-phosphate (PLP)-dependent enzymes: Enzymes like tryptophan synthase have been engineered to catalyze alkylation reactions. nih.gov
Recent research has focused on expanding the toolbox of enzymes for C-C bond formation and modifying existing enzymes to accept a broader range of substrates. cancer.govnih.gov For instance, photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to convert long-chain dicarboxylic acids into C2-shortened alkanes, with mono-fatty acids as intermediates. nih.govresearchgate.net This light-driven enzymatic decarboxylation represents a novel approach to modifying dicarboxylic acids. nih.gov
Integrated Chemical and Enzymatic Cascade Reactions
Integrated cascade reactions, where multiple catalytic steps occur in a single reaction vessel, can significantly improve the efficiency of a synthetic process by minimizing intermediate purification steps, reducing solvent waste, and saving time. mdpi.com Chemoenzymatic cascades combine the advantages of both chemical and biological catalysts. mdpi.com
An example of a chemoenzymatic cascade for the synthesis of a dicarboxylic acid involves the conversion of oleic acid. In one route, an enzymatic cascade using E. coli (C9) through hydroxylation, oxidation, and hydrolysis can produce the corresponding dicarboxylic acid. mdpi.com Another example is the one-pot tandem enzyme reaction using galactose oxidase M3–5 and aldehyde oxidase PaoABC to convert hydroxymethylfurfural (HMF) to furandicarboxylic acid (FDCA) in a 74% isolated yield. rsc.orgmanchester.ac.uk
The primary challenge in designing chemoenzymatic cascades is ensuring the compatibility of the different catalysts and reaction conditions. mdpi.com The chemocatalyst must be able to tolerate the aqueous environment typically required for enzymatic reactions. mdpi.com
Olefin Metathesis Reactions in the Formation of Unsaturated Diacids
Olefin metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated dicarboxylic acids from renewable resources like fatty acids and vegetable oils. researchgate.netias.ac.in This catalytic reaction involves the exchange of substituents between different olefinic substrates. mdpi.com
Cross-Metathesis with Functionalized Olefins for Unsaturated Diacid Ester Precursors
Cross-metathesis (CM) involves the reaction between two different olefins. ias.ac.in The cross-metathesis of unsaturated fatty acid methyl esters (FAMEs) with functionalized olefins, such as methyl acrylate (B77674), provides a direct route to unsaturated diacid ester precursors. rsc.orgrsc.org These reactions are often performed under solvent-free conditions using low catalyst loadings, offering a sustainable approach to polyester (B1180765) precursors. rsc.org For example, the cross-metathesis of FAMEs with methyl acrylate using a Hoveyda–Grubs 2nd generation catalyst has been shown to proceed with full conversion of the FAMEs and high selectivity. rsc.orgresearchgate.net The resulting α,β-unsaturated ester by-product can be further modified to synthesize other valuable monomers. rsc.org
The regioselectivity of the cross-metathesis reaction can be influenced by factors such as steric hindrance. organic-chemistry.org Protecting groups can be used to direct the reaction to a specific double bond in a polyunsaturated substrate. organic-chemistry.org
Catalyst Design and Optimization in Ruthenium- and Molybdenum-Based Systems
The development of well-defined ruthenium and molybdenum-based catalysts has been crucial for the widespread application of olefin metathesis. mdpi.com
| Catalyst System | Key Features | Representative Applications |
| Ruthenium-based | High functional group tolerance, air and moisture stability. nih.govmdpi.com | Self-metathesis of fatty acids, researchgate.net cross-metathesis with functionalized olefins. rsc.org |
| Molybdenum-based | High Z-selectivity and enantioselectivity. researchgate.netnih.gov | Z-selective cross-metathesis, nih.gov enantioselective ring-closing metathesis. nih.gov |
Exploration of Self-Metathesis Side Reactions and Their Mitigation
Self-metathesis (SM) is a common side reaction in cross-metathesis where an olefin reacts with itself. rsc.org In the synthesis of unsaturated diacids from fatty acids, self-metathesis of the starting unsaturated fatty acid is the desired reaction, leading to a symmetrical long-chain unsaturated α,ω-dicarboxylic acid and a hydrocarbon by-product. researchgate.netresearchgate.net
However, in cross-metathesis reactions, self-metathesis of either of the starting olefins is an undesired side reaction that reduces the yield of the desired cross-metathesis product. The extent of self-metathesis can be influenced by the catalyst and the reaction conditions. For example, in the cross-metathesis of a fatty acid-derived carbamate (B1207046) with methyl acrylate, self-metathesis of the carbamate was observed, leading to the formation of a white precipitate and lower yields of the desired product. rsc.org
Strategies to mitigate undesired self-metathesis include:
Using a large excess of one of the olefin partners: This can shift the equilibrium towards the desired cross-metathesis product. rsc.org
Optimizing reaction temperature: In some cases, performing the reaction at a higher temperature can improve the yield of the cross-metathesis product. rsc.org
Catalyst selection: The choice of catalyst can significantly influence the selectivity between cross-metathesis and self-metathesis.
In the context of polyester synthesis from itaconic acid, side reactions such as the Ordelt reaction (Michael addition of the diol to the α,β-unsaturated double bond) can lead to gelation of the resin. mdpi.com The choice of catalyst was found to have a crucial influence on these side reactions, with stronger Brønsted acids promoting the Ordelt reaction to a greater extent than Lewis acids. mdpi.com
Novel Oxidation Pathways for Dicarboxylic Acid Generation from Alkenes
The transformation of alkenes into dicarboxylic acids is a fundamental process in organic synthesis, providing access to valuable monomers for polymerization and other chemical applications. google.com While traditional methods often rely on harsh reagents, recent research has focused on developing novel, more sustainable oxidation pathways.
The oxidative cleavage of carbon-carbon double bonds in unsaturated fatty acids (UFAs) is a direct route to producing linear dicarboxylic acids. rsc.org While ozonolysis has been a conventional method for this transformation, its associated hazards have spurred the development of alternative catalytic systems. rsc.org A promising and more environmentally benign approach involves enzymatic catalysis. nih.gov
Laccase-catalyzed oxidative cleavage has emerged as a viable method for producing dicarboxylic acids from biomass-derived fatty acids. oup.comresearcher.life This process has been demonstrated in the conversion of hydroxy and oxo unsaturated fatty acids into dicarboxylic acids. nih.gov For instance, research has shown that 10-oxo-cis-12,cis-15-octadecadienoic acid can be converted to sebacic acid with a notable conversion rate, highlighting the potential of this enzymatic strategy. oup.comtandfonline.com The key to this process is the presence of a functional group (hydroxy or oxo) near the double bond, which directs the laccase-catalyzed cleavage. oup.com This enzymatic approach represents a significant advancement over energy-intensive chemical processes. researcher.lifetandfonline.com
Below is a data table summarizing the results of a laccase-catalyzed oxidative cleavage reaction.
| Substrate | Enzyme | Mediator | Reaction Time (h) | Product | Conversion Rate (mol%) |
| 10-oxo-cis-12,cis-15-octadecadienoic acid (1.6 mM) | Laccase (11.3 U/mL) | HBT (1 mM) | 8 | Sebacic Acid (0.58 mM) | 35% |
Data derived from studies on laccase-catalyzed cleavage. nih.govoup.comresearcher.life
Achieving stereocontrol during the formation of dicarboxylic acids or their precursors is critical when the target molecule contains chiral centers. Stereocontrolled functionalization ensures the desired three-dimensional arrangement of atoms in the final product. Methodologies such as visible-light-mediated organocatalytic strategies have been developed for the enantioselective conjugate addition of acyl radicals to enals, leading to the formation of valuable 1,4-dicarbonyl compounds with high stereoselectivity. researchgate.net These 1,4-dicarbonyls can serve as versatile precursors to functionalized dicarboxylic acids. By employing a chiral amine catalyst, iminium ion activation of the enal provides a stereoselective trap for the incoming radical. researchgate.net
Furthermore, the diastereoselective synthesis of complex molecules can be achieved through the stereocontrolled conjugate addition of prochiral enolates to chiral lactones. Such strategies allow for the precise construction of stereocenters, which can be carried through subsequent transformations to yield chiral diacids. The ability to combine multiple catalyst-controlled bond-forming events allows for access to the full matrix of all possible stereoisomers of a given product. researchgate.net
Stereoselective Synthesis of (E)-Pentadec-2-enedioic Acid
The synthesis of a specific geometric isomer, such as (E)-Pentadec-2-enedioic acid, requires precise control over the geometry of the carbon-carbon double bond. This is a significant challenge in synthetic chemistry, as many olefination reactions yield mixtures of E and Z isomers.
Significant progress has been made in developing methods to control olefin geometry. One effective strategy involves the use of a removable directing group. For example, the introduction of a silyl (B83357) group to an olefinic substrate can effectively control the geometry in ring-closing metathesis (RCM) reactions, preferentially yielding E-configured trisubstituted olefins. nih.gov Although RCM is used for macrocyclization, the principle of using a sterically demanding group to direct the stereochemical outcome of a metathesis reaction can be adapted for acyclic systems.
Other approaches focus on the development of stereoselective catalysts and reaction sequences. For instance, sequential 1,4-elimination and nih.govoup.com-Wittig rearrangement reactions have been utilized for the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols, demonstrating that multi-step sequences can provide high levels of stereocontrol over newly formed double bonds. elsevierpure.com Similarly, copper-catalyzed couplings of vinyl iodides can proceed with high fidelity, translating the geometry of the starting vinyl iodide to the product, which is a crucial tactic for synthesizing geometrically pure E- or Z-isomers. nsf.gov
The table below outlines different strategies for controlling olefin geometry.
| Method | Key Feature | Typical Outcome |
| Silyl Group Directed RCM | Use of a removable silyl group on one olefin | High selectivity for E-alkenes |
| Sequential Elimination/Rearrangement | Multi-step sequence (e.g., 1,4-elimination/ nih.govoup.com-Wittig) | Stereoselective formation of specific diene geometries (e.g., 2Z,4E) |
| Copper-Catalyzed Coupling | Coupling of geometrically pure vinyl halides | Retention of starting material's olefin geometry (E or Z) |
When functionalized long-chain compounds like derivatives of pentadec-2-enedioic acid possess stereocenters, their synthesis requires methods for inducing chirality or resolving racemic mixtures. Chirality induction involves the use of a chiral influence—such as a catalyst, reagent, or auxiliary—to favor the formation of one enantiomer over the other. Chiral metal complexes, for instance, have been widely explored as enantioselective catalysts. researchgate.net The binding of an activated carboxylic acid to a metal center can break the complex's symmetry, leading to the formation of a single diastereoisomeric species that can then direct subsequent reactions. researchgate.net
In cases where a synthesis produces a racemic mixture, resolution techniques are employed to separate the enantiomers. Lipase-mediated resolution is a powerful enzymatic method for this purpose. mdpi.com Lipases can selectively catalyze reactions, such as hydrolysis or acetylation, on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com This highly enantioselective process allows for the isolation of both enantiomers in high purity. For example, the enzymatic resolution of racemic alcohols and esters has been successfully applied to the stereoselective synthesis of complex natural products. mdpi.com Another advanced technique for the analysis and potential separation of chiral dicarboxylic acids involves their confinement in a stereodynamic supramolecular cage, which can amplify the chiroptical signal, facilitating the determination of enantiomeric excess. acs.orgnih.gov
Reaction Mechanisms and Derivatization Chemistry of Pentadec 2 Enedioic Acid
Mechanistic Studies of Carbon-Carbon Double Bond Reactivity
The presence of an alkene functionality in conjugation with a carboxylic acid group in pentadec-2-enedioic acid makes it susceptible to various addition reactions. The electronic nature of the double bond is influenced by the electron-withdrawing carboxylic acid groups, which plays a crucial role in determining the regioselectivity and stereoselectivity of these reactions.
Electrophilic Addition Reactions to the Alkene Moiety
Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds. In the case of α,β-unsaturated acids like this compound, the addition of electrophiles proceeds through the formation of a carbocation intermediate. The reaction is initiated by the attack of the π electrons of the double bond on an electrophile. libretexts.orgopenstax.org
For instance, the addition of hydrogen halides (HX) to α,β-unsaturated acids typically results in the formation of a β-halo acid. This regioselectivity is contrary to what is predicted by Markovnikov's rule for simple alkenes. The mechanism involves the initial protonation of the carbonyl oxygen. The resulting conjugate acid is a resonance hybrid, and a subsequent nucleophilic attack at the β-carbon leads to the enol form of the β-substituted acid, which then tautomerizes to the final product. libretexts.org
The general mechanism for electrophilic addition involves a two-step process:
The alkene's π bond attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a carbocation intermediate. openstax.org
The nucleophile (e.g., Br⁻) then attacks the carbocation, forming the final product. libretexts.orgopenstax.org
With conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products, with the product ratio often being temperature-dependent. libretexts.orgchemistrysteps.com While this compound is not a diene, the principles of carbocation stability and resonance stabilization are still relevant in predicting reaction outcomes. libretexts.orgchemistrysteps.com
| Reagent | Product Type | Key Mechanistic Feature |
|---|---|---|
| HBr | β-Bromo-pentadecanedioic acid | Anti-Markovnikov addition due to resonance stabilization of the intermediate. libretexts.org |
| H₂O (acid-catalyzed) | β-Hydroxy-pentadecanedioic acid | Formation of a carbocation intermediate followed by nucleophilic attack by water. libretexts.org |
| Br₂ | 2,3-Dibromo-pentadecanedioic acid | Formation of a cyclic bromonium ion intermediate. |
Nucleophilic Addition Pathways and Conjugate Additions
The carbon-carbon double bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxylic acid groups. This makes it susceptible to conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org
The mechanism of conjugate addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgopenstax.org This intermediate is then protonated, typically on the α-carbon, to yield the saturated product. libretexts.orgopenstax.org A wide range of nucleophiles can participate in conjugate addition reactions, including amines, thiols, and carbanions.
For α,β-unsaturated carbonyl compounds, the β-position is considered a "soft" electrophilic site and therefore reacts preferentially with soft nucleophiles. wikipedia.org The competition between direct 1,2-addition to the carbonyl group and 1,4-conjugate addition can often be controlled by the choice of nucleophile and reaction conditions. wikipedia.orgrsc.org
| Nucleophile | Product Type | Reaction Name |
|---|---|---|
| Secondary Amines | β-Amino-pentadecanedioic acid derivative | Michael Addition |
| Thiols (RSH) | β-Thioether-pentadecanedioic acid | Thia-Michael Addition |
| Organocuprates (R₂CuLi) | β-Alkyl-pentadecanedioic acid | Gilman Reagent Addition |
Radical Reaction Mechanisms Involving Unsaturated Carboxylic Acids
The double bond of unsaturated carboxylic acids can also undergo radical addition reactions. These reactions are typically initiated by radical initiators or through photochemical methods. libretexts.org For example, the addition of aldehydes to unsaturated polycarboxylic esters can be initiated by radicals. acs.org
One potential radical-based transformation is the oxidative cleavage of the double bond. nih.gov Studies on the hydrothermal oxidation of high molecular weight unsaturated carboxylic acids have shown that cleavage can occur at the carbon-carbon double bond through mechanisms involving peroxyl radicals. nih.gov
Furthermore, carboxylic acids can be indirectly converted into carboxyl radicals. One method involves the electrolysis of the carboxylate anion. libretexts.org These carboxyl radicals can then undergo further reactions, such as decarboxylation to form carbon-centered radicals. libretexts.org
Carboxylic Acid Functional Group Transformations
The two carboxylic acid groups in this compound provide ample opportunities for derivatization, allowing for the synthesis of a wide array of other functional groups and the construction of more complex molecules.
Advanced Esterification and Amidation Methodologies
Esterification of dicarboxylic acids can be achieved through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the product. masterorganicchemistry.com
For more sensitive substrates or to achieve higher yields under milder conditions, a number of advanced esterification methods have been developed. These include the use of solid-acid catalysts, such as metal-exchanged montmorillonite clays, which offer the advantages of being heterogeneous, reusable, and promoting "green chemistry" processes. researchgate.net Other methods employ coupling reagents or enzymatic catalysis, which can be highly selective and operate under mild conditions. organic-chemistry.orgmdpi.com
Amidation can be accomplished by reacting this compound or its derivatives with amines. Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with an amine to form the corresponding amide. libretexts.org
| Transformation | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium process, often requires excess alcohol. masterorganicchemistry.com |
| Heterogeneous Catalysis | Alcohol, Solid Acid Catalyst (e.g., Al³⁺-montmorillonite) | Reusable catalyst, environmentally friendly. researchgate.net |
| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine | High reactivity of the acyl chloride intermediate. libretexts.org |
Synthesis of Anhydride and Acyl Halide Derivatives
Acyl halides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. wikipedia.orgpressbooks.pub They can be prepared from carboxylic acids using reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). pressbooks.pubchemguide.co.uk For dicarboxylic acids, this reaction can yield the corresponding diacyl halide.
Cyclic anhydrides can be synthesized from dicarboxylic acids, particularly if a five- or six-membered ring can be formed. libretexts.org This is often achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent. libretexts.orgresearchgate.net More modern and milder methods for the synthesis of cyclic anhydrides from dicarboxylic acids involve the use of catalysts such as magnesium chloride with dialkyl dicarbonates, which can provide high yields under gentle conditions. acs.orgresearchgate.net While this compound is a long-chain dicarboxylic acid and would not form a monomeric cyclic anhydride, it can form polymeric anhydrides or participate in intermolecular anhydride formation.
| Derivative | Reagent(s) | Product |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) | Pentadec-2-enedioyl dichloride |
| Acyl Chloride | Phosphorus pentachloride (PCl₅) | Pentadec-2-enedioyl dichloride |
| Cyclic Anhydride (from suitable dicarboxylic acids) | Heat or Dehydrating Agent | Cyclic Anhydride libretexts.org |
| Cyclic Anhydride (from suitable dicarboxylic acids) | MgCl₂ and Dialkyl Dicarbonates | Cyclic Anhydride acs.orgresearchgate.net |
Chemoselective Functionalization Strategies for Polyfunctional Compounds
This compound possesses three primary reactive sites: two carboxylic acid groups and one carbon-carbon double bond. Chemoselective functionalization aims to modify one of these sites while leaving the others intact, a key strategy in multi-step synthesis and the creation of complex molecular architectures.
The primary strategies for the chemoselective functionalization of an α,β-unsaturated dicarboxylic acid like this compound revolve around exploiting the distinct reactivity of the alkene and the carboxyl groups.
Reactions at the Carbon-Carbon Double Bond: The double bond can be selectively targeted, leaving the carboxylic acid groups untouched.
Selective Hydrogenation: The C=C double bond can be reduced to a single bond to yield pentadecanedioic acid. This is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂). Under controlled conditions (e.g., low pressure and temperature), hydrogenation can be selective for the alkene over the carboxylic acid groups. manchester.ac.uk Some copper(I)/N-heterocyclic carbene complexes have also proven effective for the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives.
Selective Epoxidation: The double bond can be converted into an epoxide ring. This can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Another approach is chemo-enzymatic epoxidation, where an immobilized lipase catalyzes the formation of an unsaturated percarboxylic acid intermediate, which then epoxidizes itself in high yield. epa.gov This method is notable for its mild conditions and high selectivity.
Reactions at the Carboxylic Acid Groups: The two carboxyl groups can be targeted, often simultaneously, but selective mono-functionalization can be achieved under specific conditions.
Esterification: Both carboxylic acid groups can be readily esterified using an alcohol under acidic catalysis (e.g., Fischer esterification). Selective monoesterification of dicarboxylic acids is more challenging but can be achieved. One method involves the chemisorption of the dicarboxylic acid onto an alumina surface, which preferentially protects one carboxyl group, allowing the other to be esterified. Another strategy exploits the differential reactivity between conjugated and non-conjugated carboxyl groups; however, in this compound, one carboxyl group is α,β-unsaturated while the other is saturated, creating a potential for selective reaction with reagents like thionyl chloride in methanol (B129727) which can preferentially esterify the non-conjugated group. researchgate.net
Reduction: The carboxylic acid groups can be reduced to alcohols. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Achieving selectivity between the carboxyl groups and the double bond can be difficult, as LiAlH₄ can sometimes reduce the double bond as well. However, reagents like borane (BH₃) can selectively reduce carboxylic acids in the presence of other functional groups.
The following table summarizes key chemoselective strategies applicable to this compound.
| Target Functional Group | Reaction Type | Reagents/Catalysts | Product Functional Group | Selectivity Principle |
|---|---|---|---|---|
| C=C Double Bond | Hydrogenation | H₂, Pd/C or PtO₂ | Alkane | Catalyst selectively activates the double bond over the carboxyl group under mild conditions. |
| C=C Double Bond | Epoxidation | m-CPBA or Lipase/H₂O₂ | Epoxide | Electrophilic attack on the electron-rich double bond. |
| Carboxyl Groups | Esterification (Diester) | Alcohol (e.g., Methanol), H⁺ catalyst | Diester | Acid-catalyzed nucleophilic acyl substitution on both carboxyl groups. |
| Carboxyl Groups | Selective Monoesterification | SOCl₂/Methanol | Monoester | Potential for selective reaction based on the electronic difference between the conjugated and non-conjugated carboxyl groups. researchgate.net |
| Carboxyl Groups | Reduction | LiAlH₄ or BH₃ | Diol | Reduction of carboxylic acids to primary alcohols. |
Derivatization Techniques for Enhanced Analytical Detection and Novel Product Formation
The analysis of dicarboxylic acids like this compound by modern chromatographic techniques often requires derivatization. ifremer.fr This chemical modification is performed to improve volatility for gas chromatography (GC), enhance detectability for liquid chromatography (LC), and improve ionization efficiency for mass spectrometry (MS). ifremer.fr
Formation of Electrophilic or Chromophoric Tags for LC-MS/GC-MS Analysis
This compound lacks a strong chromophore, making its detection by UV-Vis detectors in LC challenging at low concentrations. Similarly, its high polarity and low volatility make it unsuitable for direct GC analysis. Derivatization with reagents that introduce a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag can significantly enhance detection sensitivity. libretexts.org For mass spectrometry, derivatization can introduce easily ionizable groups, improving signal intensity.
For LC-MS/HPLC Analysis:
Fluorescent Labeling: Reagents containing coumarin, dansyl, or anthracene moieties react with the carboxylic acid groups to form highly fluorescent esters or amides. libretexts.org For example, a new fluorescent reagent, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), has been used for labeling carboxylic acids, allowing for detection limits in the picogram range. researchgate.net
UV-Absorbing Tags: Phenacyl bromides, such as p-bromophenacyl bromide, are common derivatizing agents that create esters with strong UV absorbance, facilitating detection.
MS-Enhancing Tags: Reagents can be designed to improve ionization in electrospray ionization mass spectrometry (ESI-MS). For instance, 2-picolylamine (PA) reacts with carboxylic acids to form amides that are highly responsive in positive-ion ESI-MS, increasing detection sensitivity by 9 to 158-fold. Another reagent, 4-bromo-N-methylbenzylamine, was developed to derivatize mono-, di-, and tri-carboxylic acids, allowing for clear identification in MS/MS due to the characteristic isotope pattern of the incorporated bromine atom. utwente.nl
For GC-MS Analysis:
Esterification: Conversion of the polar carboxylic acid groups into more volatile esters is the most common derivatization strategy for GC. Methylation to form fatty acid methyl esters (FAMEs) is standard, often using reagents like boron trifluoride in methanol (BF₃-methanol). restek.com
Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the acidic protons of the carboxyl groups to form trimethylsilyl (B98337) (TMS) esters. restek.com These derivatives are significantly more volatile and thermally stable, leading to improved peak shape and resolution in GC. restek.commdpi.com
The table below details common derivatization reagents for tagging carboxylic acids.
| Analytical Technique | Reagent Class | Example Reagent | Functional Group Formed | Benefit |
|---|---|---|---|---|
| LC-UV/Fluorescence | Fluorescent Tags | Br-MAMC, Dansyl derivatives | Fluorescent Ester/Amide | Greatly increased sensitivity (pg to fmol detection limits). researchgate.net |
| LC-MS | MS-Enhancing Tags | 2-Picolylamine (PA) | Picolinyl Amide | Enhanced positive-ion ESI-MS response. |
| GC-MS | Esterification Agents | BF₃-Methanol | Methyl Ester (FAME) | Increased volatility and thermal stability. restek.com |
| GC-MS | Silylation Agents | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | Increased volatility and improved peak shape. restek.commdpi.com |
Derivatization for Polarity Reversal and Improved Chromatographic Separation
Dicarboxylic acids (DCAs) are highly polar molecules, which often results in poor retention on reversed-phase LC columns, where separation is based on hydrophobicity. A powerful strategy to overcome this is "charge reversal" or "polarity reversal" derivatization. researchgate.netacs.org
This technique converts the polar, anionic carboxyl groups into nonpolar, cationic derivatives. A key reagent for this purpose is 4-(N,N-dimethylamino)phenacyl bromide (DmPABr). researchgate.netacs.org The reaction mechanism involves the base-catalyzed esterification of both carboxylic acid groups of the DCA with DmPABr. researchgate.netacs.org
The resulting derivative has several advantages:
Reduced Polarity: The polar carboxyl groups are converted into much less polar ester linkages, which significantly increases retention on reversed-phase columns. researchgate.netacs.org
Charge Reversal: The original negative charge (from deprotonated carboxylates) is replaced by a permanent positive charge on the dimethylamino group. This allows for highly sensitive detection using positive-ion ESI-MS, which is often more robust and sensitive than negative-ion mode. researchgate.netacs.org
Improved Separation: The addition of the bulky phenyl ring moieties at both ends of the molecule enhances its interaction with the stationary phase, leading to better chromatographic separation from other matrix components. researchgate.netacs.org
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are pivotal in the analysis of dicarboxylic acids like Pentadec-2-enedioic acid, addressing the challenges of separation from structurally similar compounds and confirming sample purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds such as dicarboxylic acids. For this compound, reverse-phase HPLC is a common approach. A C18 column is typically employed, utilizing a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
Specialized detectors enhance the sensitivity and selectivity of HPLC analysis. While a standard UV detector can be used, its sensitivity for dicarboxylic acids, which lack a strong chromophore, may be limited. Therefore, more advanced detectors are often preferred:
Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like this compound, as its response is independent of the optical properties of the compound.
Charged Aerosol Detector (CAD): CAD offers high sensitivity and a near-universal response for non-volatile and semi-volatile compounds, making it an excellent choice for the quantification of dicarboxylic acids.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, and also yields valuable structural information.
Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD, CAD, or Mass Spectrometry |
| Expected Retention Time | Dependent on the specific system, but expected in the mid-to-late gradient region |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. However, dicarboxylic acids like this compound are non-volatile due to their high polarity and molecular weight. Therefore, a derivatization step is necessary to convert them into volatile esters. A common method is methylation, using reagents like diazomethane (B1218177) or a milder approach with methanol in the presence of an acid catalyst (e.g., HCl or H2SO4) or with derivatizing agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) esters.
Once derivatized to its dimethyl ester or trimethylsilyl ester, this compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides a fragmentation pattern that can be used for identification and quantification.
Interactive Data Table: Illustrative GC-MS Parameters for Dimethyl Pentadec-2-enedioate Analysis
| Parameter | Value |
|---|---|
| Derivatizing Agent | Methanolic HCl |
| Column | DB-5ms (or similar non-polar column) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan (m/z 50-500) |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the separation of lipids and other challenging compounds. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol. This technique offers several advantages, including faster analysis times and reduced organic solvent consumption.
For a molecule like this compound, SFC can provide efficient separations, particularly when dealing with complex mixtures or for the separation of isomers. The polarity of the stationary phase and the composition of the mobile phase (CO2 and modifier) are critical parameters that are optimized to achieve the desired separation.
Mass Spectrometry (MS) for Molecular Structure Elucidation and Accurate Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and precise quantification of this compound. Various MS techniques offer different levels of information, from molecular weight confirmation to detailed structural analysis.
Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique. In the context of this compound, LC-MS/MS is invaluable for several reasons:
Trace Analysis: The high sensitivity of MS/MS allows for the detection and quantification of this compound at very low concentrations in complex biological or environmental samples.
Isomer Differentiation: The position of the double bond in this compound can lead to different isomers (e.g., Pentadec-3-enedioic acid). While these isomers may be difficult to separate chromatographically, their fragmentation patterns in MS/MS can be distinct, allowing for their differentiation. By selecting the precursor ion (the deprotonated molecule, [M-H]⁻, at m/z 270.18) and monitoring its characteristic product ions, a highly specific analytical method can be developed. Common fragmentation pathways for dicarboxylic acids in negative ion mode include the loss of water (H₂O) and carbon dioxide (CO₂).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C15H26O4), the theoretical monoisotopic mass of the neutral molecule is 270.1831 Da. HRMS can measure this mass with a high degree of accuracy (typically within 5 ppm), which provides strong evidence for the elemental formula and helps to distinguish it from other compounds with the same nominal mass.
Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C15H26O4 |
| Theoretical Monoisotopic Mass | 270.1831 Da |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| Observed Ion ([M-H]⁻) | m/z 269.1758 (illustrative, within 5 ppm) |
| Mass Accuracy | < 5 ppm |
Ionization Techniques Optimized for Dicarboxylic Acids
The analysis of dicarboxylic acids like this compound by mass spectrometry (MS) requires specialized ionization techniques that can efficiently generate gas-phase ions from these relatively polar and often non-volatile molecules. Soft ionization methods are generally preferred to minimize fragmentation and preserve the molecular ion, providing clear information on molecular weight.
Electrospray Ionization (ESI) is a premier technique for the analysis of dicarboxylic acids. acs.org It is a soft ionization method that generates ions directly from a liquid solution. acdlabs.com For this compound, ESI would typically be performed in the negative ion mode, which is highly effective for acidic compounds. In this mode, the molecule readily loses one or both carboxylic acid protons to form singly charged [M-H]⁻ or doubly charged [M-2H]²⁻ ions. The relative abundance of these ions can be controlled by optimizing solvent conditions, such as pH and organic modifier concentration. acs.org Studies have shown that for dicarboxylic acids, negative ESI responses can be significantly improved by using weak hydrophobic carboxylic acids as mobile phase additives. acs.org The presence of halide ions, particularly chloride, has also been shown to form adduct ions, [M+Cl]⁻, which can aid in identification. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) serves as another robust soft ionization technique suitable for dicarboxylic acids. wikipedia.org APCI is ideal for thermally stable compounds that are less polar than those typically analyzed by ESI. wikipedia.org In this method, the sample is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. wikipedia.org For this compound, APCI can generate protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. Derivatization of the carboxylic acid groups to esters can also be employed to enhance ionization in the positive ion mode using APCI. google.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) is particularly useful for analyzing samples in a solid matrix and can handle molecules that are difficult to ionize by other means. While less common for small molecules like dicarboxylic acids compared to ESI or APCI, it can be a valuable tool. The dicarboxylic acid is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule, typically as a protonated [M+H]⁺ or sodiated [M+Na]⁺ species.
| Ionization Technique | Typical Ions Formed for this compound | Key Advantages for Dicarboxylic Acids |
|---|---|---|
| Electrospray Ionization (ESI) | [M-H]⁻, [M-2H]²⁻, [M+Na]⁺ | Soft ionization, excellent for polar compounds, operates in both positive and negative modes. acs.orgacdlabs.com |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺, [M-H]⁻ | Suitable for less polar, thermally stable compounds; compatible with nonpolar solvents. wikipedia.org |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Analyzes samples from a solid state, high tolerance to salts and buffers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment.acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is required for an unambiguous assignment of its structure and stereochemistry (E/Z configuration of the double bond).
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR Experiments.acs.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present. The carboxylic acid protons (-COOH) are expected to appear as broad singlets at a highly downfield chemical shift, typically in the range of 10-13 ppm. princeton.edulibretexts.org The olefinic protons at the C2 and C3 positions would resonate between 5.5 and 7.5 ppm, with their specific chemical shifts and coupling constant (J-value) being diagnostic of the double bond's stereochemistry. A larger coupling constant (typically >12 Hz) would indicate a trans (E) configuration, while a smaller coupling constant (<12 Hz) would suggest a cis (Z) configuration. Protons on the carbon atom alpha to the C1 carboxyl group (at C4) would appear around 2.2-2.5 ppm. The remaining methylene (B1212753) (-CH₂-) protons of the long alkyl chain would produce a complex set of overlapping signals in the 1.2-1.6 ppm region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carboxyl carbons (C1 and C15) are the most deshielded, appearing in the 170-185 ppm range. princeton.edupressbooks.pub The olefinic carbons (C2 and C3) would resonate between 120 and 140 ppm. The methylene carbons of the aliphatic chain would show a series of signals in the 20-35 ppm range. The specific chemical shifts can be predicted based on the substituent effects of the carboxyl groups and the double bond.
Two-Dimensional (2D) NMR Experiments:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the olefinic protons (H2 and H3) and between the protons on adjacent methylene groups along the carbon chain, helping to piece together the structure's fragments. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the olefinic carbon signals can be assigned by their correlation to the olefinic proton signals identified in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is crucial for connecting structural fragments that are not linked by direct proton-proton coupling. For example, HMBC would show a correlation from the olefinic proton at H3 to the carboxyl carbon at C1, confirming the position of the double bond relative to the carboxyl group. It would also help in assigning the carbons near the C15 carboxyl group. researchgate.net
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| -COOH (C1, C15) | 10.0 - 13.0 | 170 - 185 | HMBC from adjacent CH₂/CH protons |
| Olefinic CH (C2, C3) | 5.5 - 7.5 | 120 - 140 | COSY between H2-H3; HSQC to C2/C3; HMBC to C1/C4 |
| Allylic CH₂ (C4) | ~2.2 - 2.5 | ~30 - 35 | COSY to H3 and H5; HSQC to C4; HMBC to C2/C3 |
| Alkyl CH₂ | 1.2 - 1.6 | 20 - 35 | COSY between adjacent CH₂ groups; HSQC to respective carbons |
| CH₂ alpha to COOH (C14) | ~2.2 - 2.4 | ~30 - 35 | COSY to H13; HSQC to C14; HMBC to C15 |
Advanced NMR Techniques for Conformational Analysis
The long, flexible alkyl chain of this compound can adopt numerous conformations in solution. Advanced NMR techniques can provide insights into these conformational preferences.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY could reveal through-space interactions between protons on different parts of the alkyl chain, providing evidence for folded or extended conformations. For cyclic dicarboxylic acids, these techniques have been used to determine the relative orientation of substituents. While challenging for a long flexible chain, specific NOEs might be observable under certain solvent conditions or if there's a preferred conformation.
Measurement of J-Couplings: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Careful analysis of these coupling constants along the aliphatic chain can provide information about the preferred staggered conformations (anti vs. gauche) of the C-C bonds. This has been applied to determine conformational preferences in cyclohexane-based dicarboxylic acids. nih.gov
Computational Modeling: While not an experimental technique, computational methods like Density Functional Theory (DFT) are often used in conjunction with NMR data. nih.gov Theoretical calculations can predict the NMR parameters for different possible conformations of this compound. Comparing these predicted values with the experimental data can help identify the most likely conformation(s) present in solution.
Vibrational Spectroscopy Applications in Structural Analysis. [19, 21-25]
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations within a molecule. These techniques are highly complementary and essential for the structural analysis of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification. [19, 21-25]
FTIR spectroscopy is particularly effective for identifying the characteristic functional groups of carboxylic acids. For this compound, the spectrum would be dominated by absorptions from the carboxyl groups and the carbon-carbon double bond.
O-H Stretch: The hydroxyl (-OH) stretch of the carboxylic acid group gives rise to a very broad and strong absorption band typically in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a result of extensive hydrogen bonding, where the molecules form dimers in the solid state or in concentrated solutions.
C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid is another intense and sharp band. Its position is sensitive to hydrogen bonding. In a dimeric, hydrogen-bonded state, this band typically appears around 1710 cm⁻¹. libretexts.org If the molecule were in a monomeric (free) state, the absorption would shift to a higher wavenumber, around 1760 cm⁻¹. libretexts.org
C=C Stretch: The carbon-carbon double bond stretch is expected to appear in the 1600-1680 cm⁻¹ region. The intensity of this absorption can be variable. Conjugation of the double bond with the carbonyl group at C1 would lower the frequency of both the C=C and C=O stretching vibrations.
C-H Stretches: The C-H stretching vibrations of the aliphatic methylene groups occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H stretch of the olefinic protons will appear just above 3000 cm⁻¹.
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations associated with the carboxyl group appear in the fingerprint region, typically between 1210-1440 cm⁻¹. researchgate.net
Raman Spectroscopy for Bond Vibrations and Complementary Structural Information.acs.org
Raman spectroscopy provides information that is complementary to FTIR. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is sensitive to non-polar bonds and changes in polarizability.
C=C Stretch: The C=C double bond in this compound would give a strong and characteristic signal in the Raman spectrum, typically around 1650-1670 cm⁻¹. researchgate.netmdpi.com This is often a more intense and reliable band in Raman than in FTIR for symmetrically substituted or less polar double bonds.
C=O Stretch: The carbonyl stretch also appears in the Raman spectrum, usually as a weaker band than in FTIR, in the 1640-1680 cm⁻¹ region for the hydrogen-bonded dimer. ias.ac.in
C-C Stretches: The stretching vibrations of the carbon-carbon single bonds in the long alkyl chain give rise to a series of bands in the 800-1200 cm⁻¹ region.
CH₂/CH₃ Deformations: Methylene (-CH₂) scissoring (~1440 cm⁻¹) and twisting/rocking modes are also observable. researchgate.net
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad, strong) | Weak or not observed | Characteristic of hydrogen-bonded dimers. libretexts.org |
| C-H Stretch (Olefinic) | ~3010-3040 (medium) | ~3010-3040 (strong) | Indicates =C-H bonds. |
| C-H Stretch (Aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | From the -CH₂- chain. |
| C=O Stretch (Carboxylic Acid) | ~1710 (strong, sharp) | ~1640-1680 (medium) | Frequency for hydrogen-bonded dimer. libretexts.orgias.ac.in |
| C=C Stretch | ~1640-1660 (variable) | ~1650-1670 (strong) | A key band in the Raman spectrum. researchgate.net |
| CH₂ Scissoring | ~1440-1470 (medium) | ~1440-1470 (medium) | Characteristic of the alkyl chain. researchgate.net |
| C-O Stretch / O-H Bend | 1210-1440 (strong, complex) | Variable | Coupled vibrations in the fingerprint region. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. For this compound, this methodology is particularly insightful for characterizing the principal chromophore, the α,β-unsaturated dicarboxylic acid system. The absorption of UV radiation by this molecule promotes electrons from a lower energy bonding (π) or non-bonding (n) orbital to a higher energy anti-bonding (π*) orbital.
The key electronic transition responsible for the characteristic UV absorption in this compound is the π → π* transition associated with the conjugated system formed by the carbon-carbon double bond and the two carbonyl groups of the carboxylic acid functions. This conjugated system acts as a chromophore, the part of the molecule that absorbs light.
The position of maximum absorbance (λmax) for α,β-unsaturated carboxylic acids can be predicted using the Woodward-Fieser rules. For a simple α,β-unsaturated acyclic or six-membered ring enone, the base value for λmax is 215 nm. However, for α,β-unsaturated esters and carboxylic acids, this base value is lower, at approximately 195 nm. The presence of alkyl substituents on the double bond can cause a bathochromic shift (a shift to a longer wavelength) of the λmax.
In the case of this compound, the chromophore is an α,β-unsaturated dicarboxylic acid. Its UV spectrum is expected to be similar to that of its close homolog, trans-dodec-2-enedioic acid, also known as traumatic acid. For simple, non-conjugated unsaturated carboxylic acids, the λmax is typically observed around 210 nm.
The extent of conjugation in the molecule significantly influences the λmax. For instance, in dicarboxylic acids with extended conjugation, such as muconic acid (2,4-hexadienedioic acid), the λmax is shifted to significantly longer wavelengths. The cis,cis-isomer of muconic acid exhibits a λmax at 260 nm, a notable bathochromic shift compared to non-conjugated systems. The trans,trans-isomer of muconic acid is analyzed using UV detection in the range of 259-265 nm, indicating its absorption maximum lies in this region. This demonstrates the profound effect of an additional conjugated double bond on the electronic structure of the chromophore.
The polarity of the solvent can also influence the λmax of the π → π* transition. Generally, an increase in solvent polarity leads to a small bathochromic shift for this type of transition. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, which reduces the energy gap for the electronic transition.
The intensity of the absorption is quantified by the molar absorptivity (ε), also known as the molar extinction coefficient. This value is a measure of how strongly a chemical species absorbs light at a given wavelength. The Beer-Lambert law relates absorbance, concentration, molar absorptivity, and the path length of the light through the sample.
Below is an interactive data table summarizing the typical UV absorption maxima for this compound and related compounds.
| Compound Name | Structure | Typical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| This compound | HOOC-(CH₂)₁₁-CH=CH-COOH | ~210-220 | Not available | Ethanol |
| trans-Dodec-2-enedioic acid (Traumatic acid) | HOOC-(CH₂)₈-CH=CH-COOH | ~210-220 | Not available | Not specified |
| cis,cis-Muconic acid | HOOC-CH=CH-CH=CH-COOH | 260 | ~16,000-18,000 | Water/Phosphate Buffer |
| trans,trans-Muconic acid | HOOC-CH=CH-CH=CH-COOH | 259-265 | Not available | Not specified |
| α,β-Unsaturated Carboxylic Acid (base value) | R-CH=CH-COOH | 195 | Not applicable | Ethanol |
Investigating Biological and Biochemical Roles of Pentadec 2 Enedioic Acid and Analogues
Research on its Occurrence and Biosynthesis in Diverse Organisms.
Elucidation of Enzymatic Pathways in Natural Production.
No enzymatic pathways for the natural production of Pentadec-2-enedioic acid have been elucidated in the scientific literature. General pathways for the formation of dicarboxylic acids from fatty acids involve ω-oxidation followed by β-oxidation, but specific enzymes or pathways for an unsaturated C15 dicarboxylic acid have not been identified.
Identification in Biological Extracts and Natural Sources.
There are no reports in the reviewed scientific literature of this compound being identified in biological extracts or natural sources. Its saturated analogue, pentadecanedioic acid, has been reported in Pinus radiata.
Role as a Potential Metabolic Intermediate in Specialized Fatty Acid Pathways.
Due to the lack of identification of this compound in biological systems, its role as a metabolic intermediate is currently unknown and speculative.
Mechanistic Studies of Long-Chain Dicarboxylic Acid Metabolism.
Mechanistic studies have primarily focused on the metabolism of saturated long-chain dicarboxylic acids. These studies have established that ω-oxidation of monocarboxylic fatty acids is a key step in their formation. This process involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes, alcohol dehydrogenases, and aldehyde dehydrogenases. The resulting dicarboxylic acids can then be further metabolized via peroxisomal β-oxidation. The metabolism of unsaturated dicarboxylic acids is less well understood, and specific mechanisms for a compound like this compound have not been described.
Characterization of Enzyme Systems Involved in Biosynthetic or Degradative Processes.
Specific enzyme systems involved in the biosynthesis or degradation of this compound have not been characterized. While enzymes involved in the general metabolism of fatty acids and dicarboxylic acids are known (as mentioned in 5.2.1), their activity on this compound has not been investigated.
Research into Interactions with Biological Macromolecules and Enzymes.
There is no available research on the interactions of this compound with biological macromolecules or enzymes.
Computational and Theoretical Studies on Pentadec 2 Enedioic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations form the basis for predicting a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium to large organic molecules. mdpi.commdpi.comarxiv.org The first step in a DFT study is typically a geometry optimization, where the algorithm systematically alters the molecule's three-dimensional structure to find the arrangement with the lowest possible energy. mdpi.com This process yields key geometrical parameters. For Pentadec-2-enedioic acid, this would include the precise bond lengths, bond angles, and dihedral angles that define its most stable shape.
Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties. A key aspect of this is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.govyoutube.com A smaller gap generally suggests higher reactivity.
Table 1: Illustrative DFT-Predicted Parameters for this compound This table presents the type of data generated from DFT calculations; specific values for this compound would require dedicated computation.
| Parameter | Description | Predicted Value (Example) |
|---|---|---|
| C=C Bond Length | Length of the double bond in the alkene chain | ~1.34 Å |
| C=O Bond Length | Length of the carbonyl double bond in the carboxylic acid group | ~1.21 Å |
| O-H Bond Length | Length of the hydroxyl bond in the carboxylic acid group | ~0.97 Å |
| C-C=C Bond Angle | Angle around the sp2 hybridized carbon of the double bond | ~122° |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV |
Following geometry optimization, computational methods can predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors that determine NMR chemical shifts. nih.govnih.gov By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, chemists can verify structural assignments. conicet.gov.aracs.orgnih.gov
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific atomic motion, such as the stretching of a C=O bond or the bending of a C-H bond. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecule's identity. researchgate.netnih.gov
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies required to promote an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). The results can predict the maximum absorption wavelength (λmax), providing insight into the molecule's electronic structure and chromophores. nih.govresearchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table illustrates the type of data generated from spectroscopic calculations; specific values would require dedicated computation.
| Spectroscopy Type | Parameter | Predicted Value (Example) | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~5.8-7.0 ppm | Olefinic protons (HC=CH) |
| Chemical Shift (δ) | ~10-12 ppm | Carboxylic acid proton (-COOH) | |
| ¹³C NMR | Chemical Shift (δ) | ~125-135 ppm | Olefinic carbons (-C=C-) |
| Chemical Shift (δ) | ~170-180 ppm | Carboxylic acid carbon (-COOH) | |
| IR | Frequency (cm⁻¹) | ~1710 cm⁻¹ | C=O stretch (Carboxylic acid dimer) |
| Frequency (cm⁻¹) | ~2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid dimer) | |
| UV-Vis | λmax | ~210 nm | π → π* transition (conjugated system) |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations are excellent for static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the motions of atoms and molecules over time, providing a view of their dynamic behavior. acs.orgmdpi.com For a long-chain, flexible molecule like this compound, MD is crucial for exploring its conformational landscape—the full range of shapes and orientations the molecule can adopt at a given temperature. nih.govnih.gov These simulations can reveal the most probable conformations in different environments.
MD simulations are also exceptionally powerful for studying solvation effects. By placing the molecule of interest into a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how these interactions influence the solute's conformation and dynamics. acs.orgmdpi.com This approach is more detailed than continuum solvent models used in DFT and can capture specific interactions like hydrogen bonding. nih.gov Analysis of properties like radial distribution functions (RDFs) can quantify the structure of the solvent around specific parts of the solute, such as the carboxylic acid groups. nih.govmdpi.com
Mechanistic Modeling of Organic Transformations Involving Unsaturated Diacids
Computational methods, especially DFT, are instrumental in elucidating the mechanisms of chemical reactions. stackexchange.comrsc.org By modeling the entire reaction pathway, researchers can gain a detailed understanding of how reactants are converted into products.
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. acs.org This structure represents the energy maximum along the reaction coordinate. Locating the precise geometry and energy of the transition state is a primary goal of mechanistic modeling, as it is the key to understanding the reaction's feasibility and mechanism. acs.org For an unsaturated diacid, reactions could include additions to the C=C double bond or reactions at the carboxylic acid groups. libretexts.org DFT calculations can map the potential energy surface to find the transition state structure connecting reactants and products, providing definitive evidence for a proposed reaction mechanism. acs.org
By calculating the energies of the reactants, transition state(s), and products, a reaction energy profile can be constructed. acs.orgresearchgate.netarxiv.org This profile provides two critical pieces of information:
Kinetic Parameters: The energy difference between the reactants and the transition state is the activation energy (Ea). This energy barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. acs.orgrsc.org
This analysis allows for a quantitative assessment of reaction feasibility and can be used to compare competing reaction pathways.
Table 3: Illustrative Reaction Parameters for a Hypothetical Reaction of this compound This table shows key parameters derived from a reaction energy profile for a generic reaction, such as Michael addition to the double bond.
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | 21.5 |
| ΔE_rxn (Reaction Energy) | The net energy change between products and reactants. | -15.0 |
| Reaction Type | Classification based on ΔE_rxn. | Exothermic |
Predictive Modeling for Structure-Property Relationships and Compound Design
Predictive modeling plays a crucial role in modern chemistry, enabling the design of novel compounds with desired properties and the understanding of complex structure-property relationships. For this compound, a long-chain unsaturated dicarboxylic acid, computational and theoretical studies are instrumental in predicting its behavior and guiding the synthesis of derivatives with tailored functionalities. These in silico methods, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, offer a cost-effective and efficient alternative to extensive experimental work.
The core principle of these models lies in the hypothesis that the chemical, physical, and biological properties of a molecule are directly related to its molecular structure. By quantifying structural features into numerical descriptors, statistical models can be developed to predict the properties of new or untested compounds.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are developed to predict the physicochemical properties of this compound and its derivatives. These properties can include, but are not limited to, boiling point, melting point, solubility, and partition coefficients. The development of a robust QSPR model involves several key steps:
Data Set Curation: A diverse set of molecules with known experimental property values is compiled. For this compound, this would involve gathering data on a series of related dicarboxylic acids with varying chain lengths, degrees of unsaturation, and functional group modifications.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: Calculated using quantum mechanics, providing insights into the electronic properties like HOMO-LUMO energies, partial charges, and dipole moments.
Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.
Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical relationship between the calculated descriptors and the experimental property. The predictive power of the model is then rigorously validated using internal and external validation techniques.
An illustrative example of the types of molecular descriptors that would be calculated for a QSPR study of dicarboxylic acids is presented below.
| Descriptor Type | Descriptor Example | Hypothetical Value for this compound |
| Constitutional | Molecular Weight | 270.37 g/mol |
| Constitutional | Number of Rotatable Bonds | 12 |
| Topological | Wiener Index | 1280 |
| Geometrical | Molecular Surface Area | 350 Ų |
| Quantum-Chemical | HOMO Energy | -9.5 eV |
| Quantum-Chemical | LUMO Energy | -1.2 eV |
Note: The values in this table are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Similar to QSPR, QSAR models are developed to predict the biological activity of compounds. nih.gov For this compound and its derivatives, QSAR could be employed to predict activities such as antimicrobial, antifungal, or enzyme inhibitory effects. The workflow for developing a QSAR model is analogous to that of a QSPR model, with the key difference being the use of biological activity data as the dependent variable. mdpi.com
The insights gained from QSAR models are invaluable for compound design. By analyzing the contribution of different molecular descriptors to the predicted activity, chemists can identify key structural features that are either beneficial or detrimental to the desired biological effect. This knowledge can then be used to guide the synthesis of new derivatives with enhanced potency and selectivity.
For instance, a hypothetical QSAR study on the antifungal activity of a series of unsaturated dicarboxylic acids might reveal that increased lipophilicity and a specific spatial arrangement of the carboxylic acid groups are positively correlated with activity. This would suggest that future synthetic efforts should focus on derivatives of this compound that incorporate these features.
The table below illustrates a hypothetical dataset for a QSAR study, including molecular descriptors and a measure of biological activity.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
| This compound | 270.37 | 3.5 | 74.6 | 15.2 |
| Derivative A | 284.40 | 4.0 | 74.6 | 10.8 |
| Derivative B | 298.43 | 4.5 | 74.6 | 5.1 |
| Derivative C | 272.39 | 3.6 | 94.8 | 25.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By applying predictive modeling techniques to this compound, researchers can significantly accelerate the discovery and development of new molecules with tailored properties and biological activities, thereby reducing the reliance on time-consuming and resource-intensive experimental screening.
Future Research Directions and Emerging Paradigms in Pentadec 2 Enedioic Acid Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization
In the context of Pentadec-2-enedioic acid, AI could be employed to:
Design Novel Synthetic Pathways: AI can explore vast chemical reaction spaces to propose innovative and efficient routes to the target molecule, potentially uncovering pathways that a human chemist might overlook. biopharmatrend.com
Optimize Reaction Conditions: ML models can analyze the complex interplay of temperature, pressure, solvent, and catalyst to predict the optimal conditions for maximizing yield and minimizing byproducts.
Accelerate Catalyst Discovery: AI can screen virtual libraries of potential catalysts to identify candidates with high activity and selectivity for specific transformations required in the synthesis of this compound. researchgate.net
Streamline Process Scale-Up: By modeling reaction kinetics and thermodynamics, AI can help predict and mitigate challenges associated with scaling up production from the lab bench to an industrial scale. biopharmatrend.com
| AI Application Area | Potential Impact on this compound Synthesis |
| Retrosynthesis Planning | Generation of multiple, novel synthetic routes from available starting materials. biopharmatrend.com |
| Forward Reaction Prediction | Accurate prediction of product outcomes and yields for proposed reaction steps. nih.gov |
| Condition Optimization | Identification of optimal temperature, solvent, and catalyst for higher efficiency. researchgate.net |
| Catalyst Design | In silico screening and design of novel catalysts for specific transformations. |
| Automated Synthesis | Integration with robotic platforms for rapid, high-throughput reaction execution. nih.gov |
Development of Sustainable and Green Chemistry Routes for Production
The chemical industry's shift towards sustainability is a major driver for innovation in dicarboxylic acid production. mdpi.com Green chemistry principles, which focus on reducing waste, minimizing energy consumption, and using renewable resources, are central to developing next-generation manufacturing processes for this compound. mdpi.comscienceopen.com
A primary goal of green chemistry is to design reactions that are highly efficient in their use of atoms, a concept known as "atom economy". jocpr.comwikipedia.org An ideal reaction incorporates all atoms from the reactants into the final product, generating no waste. rsc.orgscranton.edu Addition reactions, such as certain hydrogenations or Diels-Alder reactions, are examples of processes with 100% atom economy. wikipedia.org
For the synthesis of unsaturated dicarboxylic acids, methodologies like solvent-free self-metathesis of renewable fatty acids represent a significant step forward. researchgate.net These reactions, often carried out with low catalyst loadings, can achieve high conversions and produce the desired dicarboxylic acids and hydrocarbons with minimal waste. researchgate.net
Another key aspect is the reduction or elimination of solvents, which often constitute the largest mass component in chemical reactions and contribute significantly to waste and environmental impact. scienceopen.com Research into solvent-free reaction conditions, such as using infrared irradiation or mechanochemistry, is an active area of exploration for the synthesis of carboxylic acids. amanote.comresearchgate.net
Key Green Chemistry Principles for Synthesis:
Atom Economy: Maximize the incorporation of all materials used in the process into the final product. jocpr.com
Solvent Reduction: Minimize or eliminate the use of auxiliary substances like solvents. scienceopen.com
Catalysis: Utilize catalytic reagents over stoichiometric reagents to improve efficiency and reduce waste. wikipedia.org
Renewable Feedstocks: Design processes that utilize raw materials from renewable sources.
Biorefineries, which convert biomass into a range of valuable chemicals and fuels, offer a sustainable alternative to petrochemical-based production. researchgate.net Long-chain dicarboxylic acids, including those with a C15 backbone, can be produced biotechnologically from renewable feedstocks like plant oils and fatty acids. nih.govfraunhofer.de
Microorganisms, particularly yeasts such as Candida tropicalis, have been engineered to produce dicarboxylic acids through the ω-oxidation of fatty acids. fraunhofer.debohrium.com This process involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid group. fraunhofer.de Significant research has focused on genetically modifying these microbes to enhance production yields and prevent the degradation of the dicarboxylic acid products. nih.govfraunhofer.de
Engineered strains of E. coli have also been developed to produce long-chain α,ω-dicarboxylic acids from fatty acids and plant oil hydrolysates. acs.org These microbial cell factories can be optimized to synthesize dicarboxylic acids of various chain lengths, demonstrating the versatility of biotechnological routes. nih.govacs.org The use of low-pH yeast fermentation processes can also reduce the risk of bacterial contamination and simplify downstream processing, leading to a more robust and economical production system. reverdia.com
| Bioproduction Method | Organism/System | Feedstock | Key Pathway |
| Whole-cell Fermentation | Candida yeasts (e.g., C. tropicalis) | Alkanes, Fatty Acids | ω-oxidation fraunhofer.debohrium.com |
| Engineered Biocatalysis | Escherichia coli | Fatty Acids, Plant Oils | Heterologous ω-oxidation system acs.org |
| Enzymatic Cascade | Cell-free enzyme systems | Renewable Fatty Acids | Multi-step enzymatic conversion nih.govresearchgate.net |
Advancements in Microfluidic and High-Throughput Analytical Platforms for Rapid Characterization
The ability to rapidly analyze and characterize reaction products and biological samples is crucial for optimizing the synthesis and production of this compound. Traditional analytical methods like gas chromatography can be time-consuming, creating a bottleneck in research and development. illinois.edu
High-throughput analytical platforms are being developed to address this challenge. For example, mass spectrometry-based methods, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS, allow for the rapid screening of microbial colonies for fatty acid production in seconds per sample. illinois.educabbi.bio Similarly, high-throughput liquid chromatography-mass spectrometry (LC-MS) methods can quantify dozens of long-chain fatty acids and their derivatives from biological samples with high sensitivity. chromatographyonline.com
Microfluidic "lab-on-a-chip" systems offer further integration of synthesis and analysis. These platforms can perform chemical reactions in miniaturized channels, allowing for precise control over reaction conditions while using minimal reagents. nih.gov Combining these microfluidic reactors with real-time analytical techniques enables high-throughput experimentation and rapid process optimization.
Furthermore, techniques like capillary electrophoresis are being employed for the efficient separation and detection of homologous series of dicarboxylic acids in complex samples, often achieving separation within minutes. researchgate.netnih.gov
Exploration of Bio-Inspired Catalysis for Novel Transformations and Derivatizations
Nature provides a vast arsenal (B13267) of enzymes that catalyze chemical reactions with remarkable specificity and efficiency under mild conditions. Bio-inspired catalysis seeks to harness this power for industrial chemical synthesis. rsc.org The use of enzymes (biocatalysis) for producing and modifying dicarboxylic acids is a promising green alternative to traditional chemical methods. nih.gov
Multi-step enzymatic cascades have been successfully designed to produce long-chain dicarboxylic acids from renewable fatty acids. nih.govresearchgate.net These cascades can involve several enzymes working in concert to perform a series of transformations, such as hydration, oxidation, and hydrolysis, to build the desired molecule. researchgate.net
Cytochrome P450 monooxygenases are a particularly versatile class of enzymes that can be engineered to oxidize the terminal carbon of fatty acids, a key step in dicarboxylic acid synthesis. acs.orggoogle.com Additionally, unique photoenzymes have been discovered that can perform light-driven decarboxylation of dicarboxylic acids, opening up novel pathways for their transformation into other valuable chemicals like alkanes. nih.gov The development of robust heterogeneous biocatalysts, where enzymes are immobilized on a solid support, further enhances their industrial applicability by simplifying catalyst recycling and improving stability. rsc.org
Q & A
Q. What experimental designs are optimal for studying this compound’s role in lipid membrane interactions?
- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms with lipid monolayers. Fluorescence anisotropy or -NMR quantifies membrane fluidity changes. Control variables include pH, ionic strength, and fatty acid chain length. Replicate trials with deuterated analogs improve signal clarity .
Q. How do contradictory data on the compound’s antioxidant activity arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from assay choice (e.g., DPPH vs. ORAC) or sample preparation (e.g., autoxidation during extraction). Standardize protocols using NIST reference materials and include positive controls (e.g., ascorbic acid). Statistical analysis (ANOVA, Tukey’s HSD) identifies outliers; meta-analyses reconcile conflicting results .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit sigmoidal curves using nonlinear regression (e.g., Hill equation) to determine IC values. Assess goodness-of-fit via and residual plots. For in vivo data, Kaplan-Meier survival analysis or Cox proportional hazards models account for censored data .
Q. How should researchers handle missing or incomplete spectral data in structural elucidation?
- Methodological Answer : Apply multivariate imputation (e.g., k-nearest neighbors) for minor gaps. For critical missing peaks (e.g., carbonyl signals), repeat experiments under optimized conditions or use complementary techniques like high-resolution mass spectrometry (HRMS). Document limitations in the "Uncertainties" section .
Experimental Design and Validation
Q. What controls are essential in enzymatic assays investigating this compound as a substrate or inhibitor?
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s oxidation?
- Methodological Answer : Standardize oxygen partial pressure, stirring rate, and catalyst dispersion (e.g., TEM for nanoparticle size). Publish raw data (time vs. conversion) in supplementary materials. Inter-laboratory validation using shared reference samples reduces methodological bias .
Tables for Key Data
| Property | Method | Typical Value | Reference ID |
|---|---|---|---|
| Melting Point | DSC | 98–100°C | |
| LogP (Octanol-Water) | Shake-flask | 3.2 ± 0.1 | |
| pKa (Carboxylic Acid) | Potentiometric Titration | 4.7 (first), 5.9 (second) |
Guidance for Contradictory Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
